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Introduction
Cyanine 3 (Cy3) amine is a bright, orange-fluorescent dye widely utilized in fluorescence

microscopy for the labeling of biomolecules.[1][2] Its high quantum yield, photostability, and pH

insensitivity make it an excellent choice for a variety of applications, including

immunocytochemistry, fluorescence in situ hybridization (FISH), and flow cytometry.[3] This

document provides detailed application notes and experimental protocols for the use of Cy3
amine in fluorescence microscopy.

Properties of Cy3 Amine
Cy3 amine is a water-soluble, amine-reactive fluorescent dye.[2][4] The primary amine group

allows for its covalent conjugation to biomolecules containing reactive groups such as

carboxylic acids (in the presence of activators like EDC), NHS esters, and epoxides.[4][5] Key

spectral and physical properties are summarized in the table below for easy reference.
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Property Value Reference(s)

Excitation Maximum (λex) 555 nm [1][4][5]

Emission Maximum (λem) 570 nm [4][5][6]

Molar Extinction Coefficient 150,000 cm⁻¹M⁻¹ [1][4][5]

Fluorescence Quantum Yield 0.31 [4][5]

Molecular Weight ~627.73 g/mol [4][5]

Solubility Water, DMSO, DMF [1]

Appearance Red powder [5]

Storage Conditions -20°C, protected from light [2][4]

Applications in Fluorescence Microscopy
Cy3 amine is a versatile tool for fluorescently labeling a wide range of biomolecules. Its

primary applications in fluorescence microscopy include:

Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the

localization of specific proteins within cells and tissues.[3]

Fluorescence In Situ Hybridization (FISH): Labeling oligonucleotide probes to detect specific

DNA or RNA sequences in situ.[3]

Protein and Peptide Labeling: Covalently attaching to purified proteins or peptides for in vitro

and in vivo tracking and analysis.[6]

Flow Cytometry: Labeling cells for analysis and sorting based on the expression of specific

surface or intracellular markers.[6]

Experimental Protocols
Protocol 1: Labeling of Antibodies with Cy3 Amine
This protocol describes the conjugation of Cy3 amine to a primary or secondary antibody. The

amine group on the Cy3 molecule reacts with activated carboxyl groups on the antibody,
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typically facilitated by EDC and NHS.

Materials:

Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

Cy3 amine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it

must be exchanged into an amine-free buffer like PBS. This can be done by dialysis or using

a desalting column. Adjust the antibody concentration to 1-2 mg/mL.

Dye Activation:

Dissolve Cy3 amine in Activation Buffer.

Add a 5- to 15-fold molar excess of EDC and Sulfo-NHS to the Cy3 amine solution.

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of

the dye.

Conjugation Reaction:

Add the activated Cy3 amine solution to the prepared antibody solution. A molar ratio of

dye to antibody between 5:1 and 15:1 is a good starting point for optimization.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring, protected from light.

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-

100 mM and incubate for 1 hour at room temperature to stop the reaction.

Purification: Separate the labeled antibody from the unreacted dye using a desalting column

or by dialysis against PBS.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).

Calculate the protein concentration and the dye concentration using their respective

extinction coefficients.

The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is

typically between 2 and 10.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.
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Caption: Workflow for labeling an antibody with Cy3 amine.
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Protocol 2: Indirect Immunofluorescence Staining of
Cultured Cells
This protocol outlines the steps for using a Cy3-conjugated secondary antibody to visualize a

target protein in cultured cells that have been labeled with a primary antibody.

Materials:

Cultured cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

Primary Antibody (specific to the target protein)

Cy3-conjugated Secondary Antibody (specific to the host species of the primary antibody)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Preparation:

Wash the cells grown on coverslips three times with PBS.

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):
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Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Cy3-conjugated secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:
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Visualize the staining using a fluorescence microscope equipped with appropriate filter

sets for Cy3 (e.g., TRITC filter set) and the counterstain.
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Caption: Indirect immunofluorescence staining workflow.

Data Presentation
The following table summarizes the key quantitative parameters for successful Cy3 amine
conjugation and immunofluorescence.

Parameter Recommended Range Notes

Antibody Labeling

Antibody Concentration 1-2 mg/mL
Higher concentrations can

improve labeling efficiency.

Dye:Antibody Molar Ratio 5:1 to 15:1
Optimize for each antibody to

achieve the desired DOL.

Reaction pH 7.2 - 8.5

A slightly basic pH is optimal

for the amine-carboxyl

reaction.

Degree of Labeling (DOL) 2 - 10

Over-labeling can lead to

quenching and loss of antibody

function.

Immunofluorescence

Primary Antibody Dilution 1:100 - 1:1000
Titrate to determine the optimal

signal-to-noise ratio.

Secondary Antibody Dilution 1:200 - 1:2000
Titrate to determine the optimal

signal-to-noise ratio.

Fixation Time 10 - 20 minutes
Over-fixation can mask

epitopes.

Permeabilization Time 10 - 15 minutes

Insufficient permeabilization

will prevent antibody access to

intracellular targets.
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Conclusion
Cy3 amine is a robust and versatile fluorescent dye for labeling biomolecules in a wide array of

fluorescence microscopy applications. The protocols provided herein offer a solid foundation for

researchers to successfully conjugate Cy3 amine to antibodies and perform high-quality

immunofluorescence staining. Optimization of the described parameters will ensure bright,

specific, and reproducible results in your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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